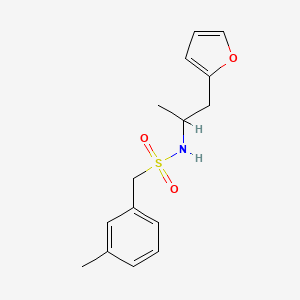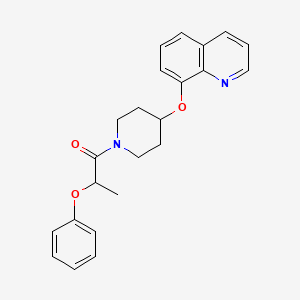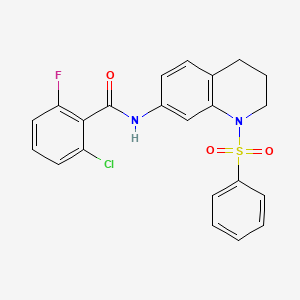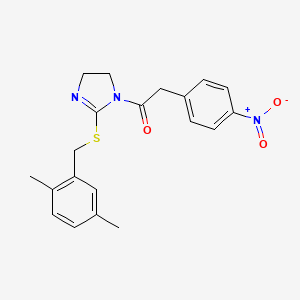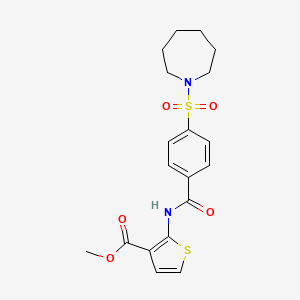
3-氯-2-羟基丙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 3-chloro-2-hydroxypropanoate” is a chemical compound with the molecular formula C4H7ClO3 . It has an average mass of 138.550 Da and a monoisotopic mass of 138.008377 Da . This compound is also known by its IUPAC name, “Methyl 3-chloro-2-hydroxypropanoate”, and other names such as "Propanoic acid, 3-chloro-2-hydroxy-, methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 3-chloro-2-hydroxypropanoate” involves several reaction conditions and operations . For instance, one synthesis method involves the use of acetone and sodium iodide, yielding a 79% product . Another method involves the use of sulfuric acid, which yields the product after heating for 5 hours . Other methods involve the use of hydrogen chloride, acetyl chloride, sodium hydroxide, hydroxyammonium sulfate, and pyridine .Molecular Structure Analysis
The molecule of “Methyl 3-chloro-2-hydroxypropanoate” contains a total of 14 bonds . There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
The reactions of “Methyl 3-chloro-2-hydroxypropanoate” with OH radical have been studied using electronic structure calculations based on DFT methods and variational transition state theory . Five reaction pathways, three hydrogen atom abstraction reactions and two OH radical addition reactions were identified for the initial reaction .Physical And Chemical Properties Analysis
“Methyl 3-chloro-2-hydroxypropanoate” is a solid substance with a refractive index of n20/D 1.4536 . It has a boiling point of 105-108 °C/20 mmHg and a density of 1.319 g/mL at 25 °C . The compound should be stored at a temperature of 2-8°C .作用机制
The mechanism of action of methyl 3-chloro-2-hydroxypropanoate is not well understood. However, it is believed to exert its effects by inhibiting various enzymes and metabolic pathways in the target organisms.
Biochemical and Physiological Effects:
Methyl 3-chloro-2-hydroxypropanoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit antiviral activity against certain viruses.
实验室实验的优点和局限性
Methyl 3-chloro-2-hydroxypropanoate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, its limitations include its potential toxicity and the need for proper safety precautions when handling this compound.
未来方向
There are several potential future directions for research on methyl 3-chloro-2-hydroxypropanoate. These include:
1. Investigation of its potential as a drug candidate for the treatment of various diseases.
2. Further studies on its antibacterial, antifungal, and antiviral properties.
3. Development of new synthetic methods for the production of this compound.
4. Investigation of its potential as a growth regulator for various crops.
5. Development of new polymers using this compound as a monomer.
In conclusion, methyl 3-chloro-2-hydroxypropanoate is an important intermediate in the synthesis of various organic compounds. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and polymer chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
合成方法
Methyl 3-chloro-2-hydroxypropanoate can be synthesized by the reaction of 3-chloro-2-hydroxypropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to form the final product.
科学研究应用
化学研究
“3-氯-2-羟基丙酸甲酯”是一种化学化合物,其分子式为C4H7ClO3 . 由于其独特的结构和性质,它被用于各种化学研究 .
其他化合物的合成
该化合物可作为合成其他化学化合物的起始原料或中间体 . 其独特的结构使其成为各种化学反应中的重要组成部分 .
热解研究
“3-氯-2-羟基丙酸甲酯”已被用于热解研究 . 热解是热分解的过程。 对该过程的研究有助于了解该化合物在不同温度条件下的稳定性 .
量子力学研究
该化合物已被用于量子力学(QM)研究 . QM方法是化学反应研究的基础,而“3-氯-2-羟基丙酸甲酯”为这些研究提供了有用的模型 .
安全和危害
“Methyl 3-chloro-2-hydroxypropanoate” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
属性
IUPAC Name |
methyl 3-chloro-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMVZYRXABHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2451211.png)
![4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2451213.png)

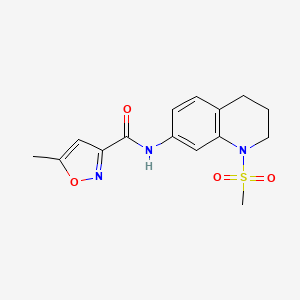
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide](/img/structure/B2451217.png)

![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)

